N-Methyl-3,3-diphenylpropanamine Acetate
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Overview
Description
Preparation Methods
The synthesis of N-Methyl-3,3-diphenylpropanamine Acetate involves several steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then converted into 3,3-diphenylpropylamine via catalytic hydrogenation.
Schiff Base Formation: The 3,3-diphenylpropylamine reacts with an aldehyde to form a Schiff base.
Methylation: The Schiff base undergoes methylation to obtain a methyl quaternary ammonium salt.
Hydrolysis: Finally, the methyl quaternary ammonium salt is hydrolyzed to yield N-Methyl-3,3-diphenylpropanamine.
Chemical Reactions Analysis
N-Methyl-3,3-diphenylpropanamine Acetate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents like borohydride.
Scientific Research Applications
N-Methyl-3,3-diphenylpropanamine Acetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of antihypertensive agents like lercanidipine hydrochloride.
Mechanism of Action
The mechanism of action of N-Methyl-3,3-diphenylpropanamine Acetate involves its interaction with molecular targets such as calcium ion channels. It acts as a calcium ion antagonist, which helps in the treatment of hypertension by relaxing blood vessels and reducing blood pressure .
Comparison with Similar Compounds
N-Methyl-3,3-diphenylpropanamine Acetate can be compared with similar compounds such as:
N-Methyl-3,3-diphenylpropylamine: This compound is an intermediate for the synthesis of various neuroprotectants and SNRI-NMDA antagonists.
Lercanidipine Hydrochloride: A third-generation dihydropyridine calcium ion antagonist used for hypertensive treatment.
This compound is unique due to its specific molecular structure and its role as an impurity reference material in the pharmaceutical industry .
Properties
Molecular Formula |
C18H23NO2 |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
acetic acid;N-methyl-3,3-diphenylpropan-1-amine |
InChI |
InChI=1S/C16H19N.C2H4O2/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;1-2(3)4/h2-11,16-17H,12-13H2,1H3;1H3,(H,3,4) |
InChI Key |
RZIXRZQHMDRWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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